molecular formula C11H16ClNO2 B1428852 1-[3-Chloro-4-(2-methoxyethoxy)-phenyl]-ethylamine CAS No. 1226114-35-7

1-[3-Chloro-4-(2-methoxyethoxy)-phenyl]-ethylamine

Cat. No. B1428852
M. Wt: 229.7 g/mol
InChI Key: RXBVIHGDVVJXSC-UHFFFAOYSA-N
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Description

“1-[3-Chloro-4-(2-methoxyethoxy)-phenyl]-ethylamine” is a chemical compound . Its IUPAC name is 3-chloro-4-(2-methoxyethoxy)aniline . The molecular weight of this compound is 201.65 .


Molecular Structure Analysis

The InChI code for “1-[3-Chloro-4-(2-methoxyethoxy)-phenyl]-ethylamine” is 1S/C9H12ClNO2/c1-12-4-5-13-9-3-2-7(11)6-8(9)10/h2-3,6H,4-5,11H2,1H3 . This code provides a specific textual identifier for the compound’s molecular structure.


Physical And Chemical Properties Analysis

This compound has a molecular weight of 201.65 . It’s a liquid at room temperature .

Scientific Research Applications

Antidepressant Activity

1-[3-Chloro-4-(2-methoxyethoxy)-phenyl]-ethylamine and its derivatives have been explored for their potential antidepressant activities. Studies show that certain derivatives can inhibit rat brain imipramine receptor binding and the synaptosomal uptake of neurotransmitters like norepinephrine (NE) and serotonin (5-HT). This property suggests potential applications in treating depression. Specifically, 1-[1-(3,4-dichlorophenyl)-2-(dimethylamino)ethyl]cyclohexanol and 1-[2-(dimethylamino)-1)-(4-methoxyphenyl)ethyl]cyclohexanol, related compounds, have shown promising antidepressant effects in rodent models (Yardley et al., 1990).

Sigma Receptor Ligands

The derivatives of 1-[3-Chloro-4-(2-methoxyethoxy)-phenyl]-ethylamine have been synthesized and evaluated for their sigma receptor affinity. These compounds, such as N,N-dipropyl-2-[4-methoxy-3-(2-phenylethoxy)phenyl]ethylamine hydrochloride, have demonstrated potent and selective affinity for sigma receptors, suggesting their potential use in psychiatric medication (Nakazato et al., 1999).

Optical Resolution in Drug Synthesis

Enantiomerically pure forms of related compounds, such as 1-(3-methoxyphenyl)ethylamine, are crucial intermediates in the synthesis of new phenyl carbamate drugs. Techniques like diastereomeric method using enantiomerically pure mandelic acid as a resolving agent have been developed to achieve high resolution efficiency, which is vital in the pharmaceutical industry for creating enantiopure drugs (Sakai et al., 1993).

Luminescence and Transport Properties in Organic Compounds

Compounds related to 1-[3-Chloro-4-(2-methoxyethoxy)-phenyl]-ethylamine have been studied for their luminescence and transport properties. The effects of various substitutions on these properties have been explored, contributing to the understanding of molecular interactions and behaviors in organic electronics and photonics (Tong et al., 2004).

Biomedical Applications

Derivatives of 1-[3-Chloro-4-(2-methoxyethoxy)-phenyl]-ethylamine, like polydopamine particles, have shown promise in biomedical applications. These particles have demonstrated blood compatibility, antioxidant properties, and potential as drug delivery materials. Such research highlights the versatility of these compounds in various medical and pharmaceutical applications (Sahiner et al., 2018).

Safety And Hazards

The compound has been classified under GHS07 for safety . The hazard statements associated with it are H302, H315, H319, and H335 . These indicate that the compound can be harmful if swallowed, can cause skin irritation, can cause serious eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

1-[3-chloro-4-(2-methoxyethoxy)phenyl]ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16ClNO2/c1-8(13)9-3-4-11(10(12)7-9)15-6-5-14-2/h3-4,7-8H,5-6,13H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RXBVIHGDVVJXSC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC(=C(C=C1)OCCOC)Cl)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[3-Chloro-4-(2-methoxy-ethoxy)-phenyl]-ethylamine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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